(1R,2R)-cyclohexa-3,5-diene-1,2-diol
Overview
Description
(1R,2R)-cyclohexa-3,5-diene-1,2-diol: is a chiral organic compound with the molecular formula C6H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexadiene ring. This compound is notable for its enantiomeric purity and its applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-cyclohexa-3,5-diene-1,2-diol typically involves the reduction of benzene derivatives. One common method is the catalytic hydrogenation of benzene-1,2-diol (catechol) under specific conditions to yield the desired diol. The reaction is often carried out using a palladium catalyst in the presence of hydrogen gas .
Industrial Production Methods: Industrial production of this compound can involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the separation and purification of the enantiomers to ensure high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be further reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized products.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
Chemistry: (1R,2R)-cyclohexa-3,5-diene-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and catalysis .
Biology: In biological research, this compound is used to study enzyme mechanisms and stereochemistry. It serves as a model substrate for enzymes that catalyze hydroxylation and other transformations .
Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of (1R,2R)-cyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, affecting pathways such as signal transduction and metabolic processes .
Comparison with Similar Compounds
(1S,2S)-cyclohexa-3,5-diene-1,2-diol: The enantiomer of (1R,2R)-cyclohexa-3,5-diene-1,2-diol.
Cyclohexane-1,2-diol: A related diol with a saturated cyclohexane ring.
Benzene-1,2-diol (catechol): The aromatic precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its chiral nature and the presence of both hydroxyl groups on a diene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in asymmetric synthesis .
Properties
IUPAC Name |
(1R,2R)-cyclohexa-3,5-diene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRSQRPHLBEPTP-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]([C@@H](C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880014, DTXSID30880019 | |
Record name | trans-3,5-Cyclohexadiene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-3,5-Cyclohexadiene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | trans-1,2-Dihydrobenzene-1,2-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18905-30-1, 103302-38-1, 26931-79-3 | |
Record name | rel-(1R,2R)-3,5-Cyclohexadiene-1,2-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18905-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-3,5-Cyclohexadiene-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Cyclohexadiene-1,2-diol, trans-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103302381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3,5-Cyclohexadiene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-3,5-Cyclohexadiene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRANS-3,5-CYCLOHEXADIENE-1,2-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUO5FC8Y8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | trans-1,2-Dihydrobenzene-1,2-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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